molecular formula C16H15NO3 B12845635 4-Carbazol-9-yl-3-hydroxy-butyric acid

4-Carbazol-9-yl-3-hydroxy-butyric acid

Cat. No.: B12845635
M. Wt: 269.29 g/mol
InChI Key: JIQNZLBKRJIDIA-UHFFFAOYSA-N
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Description

4-Carbazol-9-yl-3-hydroxy-butyric acid: is an organic compound that features a carbazole moiety attached to a butyric acid backbone. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbazol-9-yl-3-hydroxy-butyric acid typically involves the following steps:

    Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.

    Functionalization: The carbazole derivative is then functionalized to introduce the butyric acid moiety.

Industrial Production Methods

Industrial production of carbazole derivatives often involves the distillation of coal tar, where carbazole is concentrated in the anthracene distillate. Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .

Chemical Reactions Analysis

Types of Reactions

4-Carbazol-9-yl-3-hydroxy-butyric acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carbazole-1-ol, Carbazole-3-ol

    Reduction: Reduced carbazole derivatives

    Substitution: Substituted carbazole derivatives

Scientific Research Applications

4-Carbazol-9-yl-3-hydroxy-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carbazol-9-yl-3-hydroxy-butyric acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbazol-9-yl-3-hydroxy-butyric acid is unique due to its combination of a carbazole moiety with a butyric acid backbone, providing distinct chemical and biological properties that are not found in other carbazole derivatives.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-carbazol-9-yl-3-hydroxybutanoic acid

InChI

InChI=1S/C16H15NO3/c18-11(9-16(19)20)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10H2,(H,19,20)

InChI Key

JIQNZLBKRJIDIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CC(=O)O)O

Origin of Product

United States

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